![molecular formula C11H12O4 B11894302 2,4-Dimethyl-2H-chromene-2,7,8-triol](/img/structure/B11894302.png)
2,4-Dimethyl-2H-chromene-2,7,8-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-2H-chromene-2,7,8-triol is a compound belonging to the chromene family, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are found in various natural products and pharmaceutical agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2H-chromene-2,7,8-triol typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the reaction of benzene-1,2,3-triol with ethyl 4-chloro-3-oxobutanoate, followed by further reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-2H-chromene-2,7,8-triol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or carbonyl groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-2H-chromene-2,7,8-triol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antifungal and antimicrobial properties.
Wirkmechanismus
The mechanism by which 2,4-Dimethyl-2H-chromene-2,7,8-triol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antifungal activity may be due to its ability to disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-2H-chromene-6-carbonitrile: Another chromene derivative with different functional groups.
2,2-Dimethyl-2H-chromene: A simpler chromene compound without the additional hydroxyl groups.
Uniqueness
2,4-Dimethyl-2H-chromene-2,7,8-triol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other chromene derivatives .
Eigenschaften
Molekularformel |
C11H12O4 |
---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2,4-dimethylchromene-2,7,8-triol |
InChI |
InChI=1S/C11H12O4/c1-6-5-11(2,14)15-10-7(6)3-4-8(12)9(10)13/h3-5,12-14H,1-2H3 |
InChI-Schlüssel |
WAPXANWTTUENMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(OC2=C1C=CC(=C2O)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.